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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-C2-NH2

Cat. No.: B611190 Get Quote

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker designed for advanced

bioconjugation strategies in drug discovery and development.[1] Its unique architecture,

featuring a Boc-protected aminooxy group, a terminal primary amine, and a hydrophilic

polyethylene glycol (PEG) spacer, enables the controlled and sequential conjugation of two

different molecular entities.[1][2] This linker is particularly valuable for applications requiring

high specificity and stability, such as the construction of Antibody-Drug Conjugates (ADCs),

PROTACs, and other targeted therapeutics.[3][4]

The core functionality of this linker revolves around its two distinct reactive ends. The primary

amine (-NH2) allows for covalent attachment to molecules containing carboxylic acids or

activated esters. The Boc-protected aminooxy group (-ONH-Boc), upon deprotection, provides

a highly selective handle for reacting with aldehydes or ketones to form a stable oxime bond.[5]

[6] This bioorthogonal reaction is highly efficient under mild, aqueous conditions, making it ideal

for modifying sensitive biomolecules.[7] The PEG3 spacer enhances the solubility and

biocompatibility of the resulting conjugate while providing spatial separation between the

conjugated molecules.[2][8]

Key Features:

Heterobifunctional Nature: Possesses two different reactive groups (amine and protected

aminooxy) for controlled, sequential conjugations.[1]
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Bioorthogonal Ligation: The aminooxy group reacts specifically with aldehydes or ketones,

preventing cross-reactivity with other functional groups found in biomolecules.[5]

Stable Oxime Bond: The resulting oxime linkage is highly stable under physiological

conditions, ensuring the integrity of the conjugate.[5]

Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of

hydrophobic molecules.[8][9]

Boc Protection: The Boc protecting group ensures the aminooxy functionality remains inert

until its specific removal under acidic conditions, allowing for precise control over the

conjugation sequence.[6][10]

Applications

Antibody-Drug Conjugates (ADCs): Boc-Aminooxy-PEG3-C2-NH2 is an ideal linker for

creating site-specific ADCs. The linker can be attached to a cytotoxic drug via its amine

group. Following deprotection, the aminooxy group can be conjugated to an aldehyde group

specifically introduced into the antibody's glycan structure or at the N-terminus.[11][12][13]

This strategy yields homogeneous ADCs with a precisely controlled drug-to-antibody ratio

(DAR), which is crucial for therapeutic efficacy and safety.[1]

PROTAC Development: This linker can be used to synthesize Proteolysis Targeting

Chimeras (PROTACs).[4][14] It can bridge a target protein-binding ligand and an E3 ligase-

binding ligand, facilitating the ubiquitination and subsequent degradation of the target

protein.

Peptide and Protein Modification: The linker enables the modification of peptides and

proteins to enhance their therapeutic properties, such as half-life and stability, or to attach

imaging agents for diagnostics.[2][9]

Surface Immobilization and Functionalization: Biomolecules can be tethered to surfaces

(e.g., for diagnostic arrays or biosensors) in a controlled orientation using this linker.

Diagrams
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Caption: Structure and functional groups of the linker.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Step 1: Drug-Linker Conjugation
(Amide Bond Formation)

Step 2: Boc Deprotection
(Acidic Conditions)

Step 4: Oxime Ligation
(Drug-Linker + Modified Antibody)

Step 3: Antibody Modification
(Generate Aldehyde Groups)

Step 5: Purification & Characterization
(e.g., SEC, SDS-PAGE)
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Caption: General workflow for ADC synthesis.

Mechanism of Oxime Ligation

R1-CHO (Aldehyde) + H2N-O-R2 (Aminooxy)

Hemialkoxamine Intermediate

 Nucleophilic
 Addition

R1-CH=N-O-R2 (Stable Oxime) + H2O

 Dehydration

Click to download full resolution via product page

Caption: Mechanism of oxime ligation.

Experimental Protocols
Protocol 1: Boc Deprotection of Boc-Aminooxy-PEG3-C2-NH2

This protocol describes the removal of the Boc protecting group to yield the free aminooxy

group, which is required for oxime ligation.

Materials:

Boc-Aminooxy-PEG3-C2-NH2

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)
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Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Rotary evaporator

Procedure:

Dissolve Boc-Aminooxy-PEG3-C2-NH2 in DCM (e.g., 10 mg/mL).

Add TFA to the solution to a final concentration of 20-50% (v/v).

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by

LC-MS or TLC.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure

using a rotary evaporator.

Re-dissolve the residue in DCM and neutralize carefully with saturated sodium bicarbonate

solution.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the deprotected linker, Aminooxy-PEG3-C2-NH2.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol provides a general two-stage procedure for creating an ADC. Stage 1 involves

generating aldehyde groups on the antibody. Stage 2 is the conjugation of an aminooxy-

functionalized drug to the antibody.

Stage 1: Generation of Aldehyde Groups on Antibody Glycans

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The typical concentration is 5-

10 mg/mL.

Prepare a fresh stock solution of sodium periodate (NaIO4) in the same buffer.
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Add the NaIO4 solution to the antibody solution to a final concentration of 5-20 mM.[12]

Incubate the reaction for 30 minutes at 25°C in the dark.[12]

Quench the reaction by adding excess glycerol or ethylene glycol.

Remove excess reagents and byproducts by buffer exchange using size-exclusion

chromatography (SEC) or dialysis into a suitable buffer (e.g., PBS, pH 6.5-7.5).[5]

Stage 2: Oxime Ligation

Prepare the aminooxy-functionalized drug (previously conjugated with the deprotected linker)

in a compatible co-solvent like DMSO or DMF.

Add the aminooxy-drug solution to the aldehyde-modified antibody solution. A molar excess

of 20-50 fold of the drug-linker is typically used.[5]

If desired, an aniline catalyst can be added to a final concentration of 10-100 mM to

accelerate the reaction at neutral pH.[7]

Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.

After incubation, purify the resulting ADC using SEC or other appropriate chromatography

methods to remove unreacted drug-linker and other impurities.

Characterize the final ADC to determine purity, aggregation, and drug-to-antibody ratio

(DAR) using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Quantitative Data Summary
The following tables provide typical parameters and expected outcomes for the bioconjugation

reactions involving aminooxy-PEG linkers. Actual results may vary based on the specific

molecules and reaction conditions.

Table 1: Reaction Parameters for Oxime Ligation
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Parameter Recommended Condition Notes

pH 6.5 - 7.5[5]

Optimal for aniline-
catalyzed reactions.
Slightly acidic pH (4-5) can
be used for uncatalyzed
reactions.[7]

Catalyst Aniline (10-100 mM)
Significantly accelerates the

reaction rate at neutral pH.[7]

Temperature 20 - 37°C

Higher temperatures can

increase reaction rate but may

affect protein stability.

Reactant Molar Ratio
20-50 fold excess of aminooxy-

linker

Drives the reaction to

completion and maximizes

conjugation efficiency.[5]

| Reaction Time | 4 - 24 hours | Progress should be monitored by LC-MS or other analytical

methods.[7] |

Table 2: Comparison of Linker Chemistries

Feature
Aminooxy-PEG Linker
(Oxime Bond)

NHS-Ester PEG Linker
(Amide Bond)

Target Group Aldehydes or Ketones[5] Primary Amines (-NH2)[5]

Resulting Bond Oxime (-C=N-O-)[5] Amide (-CO-NH-)[5]

Specificity High (site-specific)[5]
Low (targets multiple lysine

residues)[5]

Product Homogeneity High (well-defined DAR)[5]
Low (heterogeneous mixture)

[5]

Bond Stability
Highly stable, resistant to

hydrolysis[5]
Very stable covalent bond[5]
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| Common Use | Site-specific ADCs, Glycoprotein labeling[5] | General protein labeling,

Polyclonal ADCs |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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